5-Cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
1,2,4-Oxadiazole, 5-cyclobutyl-3-(3-methylphenyl)- is a heterocyclic compound containing one oxygen and two nitrogen atoms within a five-membered ring structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for 4–4.5 hours can yield 1,2,4-oxadiazoles in good yields . Another method involves the reaction of hydrazides with aldehydes under acidic conditions to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazoles can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of Csp3-H bonds followed by cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, and oxidizing agents such as sodium dichloroisocyanurate . Reaction conditions often involve refluxing in organic solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions are typically substituted 1,2,4-oxadiazoles with various functional groups, depending on the starting materials and reaction conditions .
Scientific Research Applications
1,2,4-Oxadiazole, 5-cyclobutyl-3-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazoles involves their interaction with various molecular targets and pathways. For example, they can inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, they may interact with ion channels and receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer with different nitrogen atom positions.
1,2,5-Oxadiazole: Known for its high-energy material applications.
1,3,4-Oxadiazole: Widely studied for its biological activities and medicinal applications.
Uniqueness
1,2,4-Oxadiazole, 5-cyclobutyl-3-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole isomers .
Properties
CAS No. |
680216-09-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-cyclobutyl-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N2O/c1-9-4-2-7-11(8-9)12-14-13(16-15-12)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |
InChI Key |
GHYXWRQSVWUJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCC3 |
Origin of Product |
United States |
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